

Dipyrrolidinylthiuram Disulfide-D16: A Technical Guide to Safe Handling and Research Practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipyrrolidinylthiuram Disulfide-D16*

Cat. No.: *B15600018*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for **Dipyrrolidinylthiuram Disulfide-D16**, a deuterated analogue of Lutiram. Given the limited direct data on the D16 variant, this guide leverages extensive information from the non-deuterated parent compound, Lutiram, to establish robust safety protocols. This document is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment.

Hazard Identification and Classification

Dipyrrolidinylthiuram Disulfide-D16 is classified based on the toxicological profile of Lutiram. The primary hazards are skin sensitization and potential for organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life.

GHS Hazard Statements:

- H317: May cause an allergic skin reaction.[1][2][3]
- H373: May cause damage to organs (Skeletal muscle) through prolonged or repeated exposure.[1][2][3]
- H400: Very toxic to aquatic life.[1][2][3]
- H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Signal Word: Warning

Hazard Pictograms:

- Health Hazard
- Exclamation Mark
- Environment

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for the parent compound, Lutiram, as determined by studies following OECD Guidelines.[\[1\]](#)

Table 1: Acute Toxicity of Lutiram

Exposure Route	Species	Guideline	Results	Classification
Oral	Rat	OECD 401	LD50: > 5,000 mg/kg	Virtually nontoxic after a single ingestion. [1]
Dermal	Rat	OECD 402	LD50: > 2,000 mg/kg	Virtually nontoxic after a single skin contact. [1]
Inhalation	Rat	OECD 403	LC50: > 2.71 mg/l (4 h)	Virtually nontoxic by inhalation. [1]

Table 2: Skin and Eye Irritation of Lutiram

Test	Species	Guideline	Results	Classification
Skin Corrosion/Irritation	Rabbit	OECD 404	Not irritating to the skin.[1]	---
Serious Eye Damage/Irritation	Rabbit	OECD 405	Not irritating to the eyes.[1]	---
Skin Sensitization	Guinea Pig	modified Buehler test (OECD 406)	Sensitization after skin contact possible.[1]	May cause an allergic skin reaction.[1]

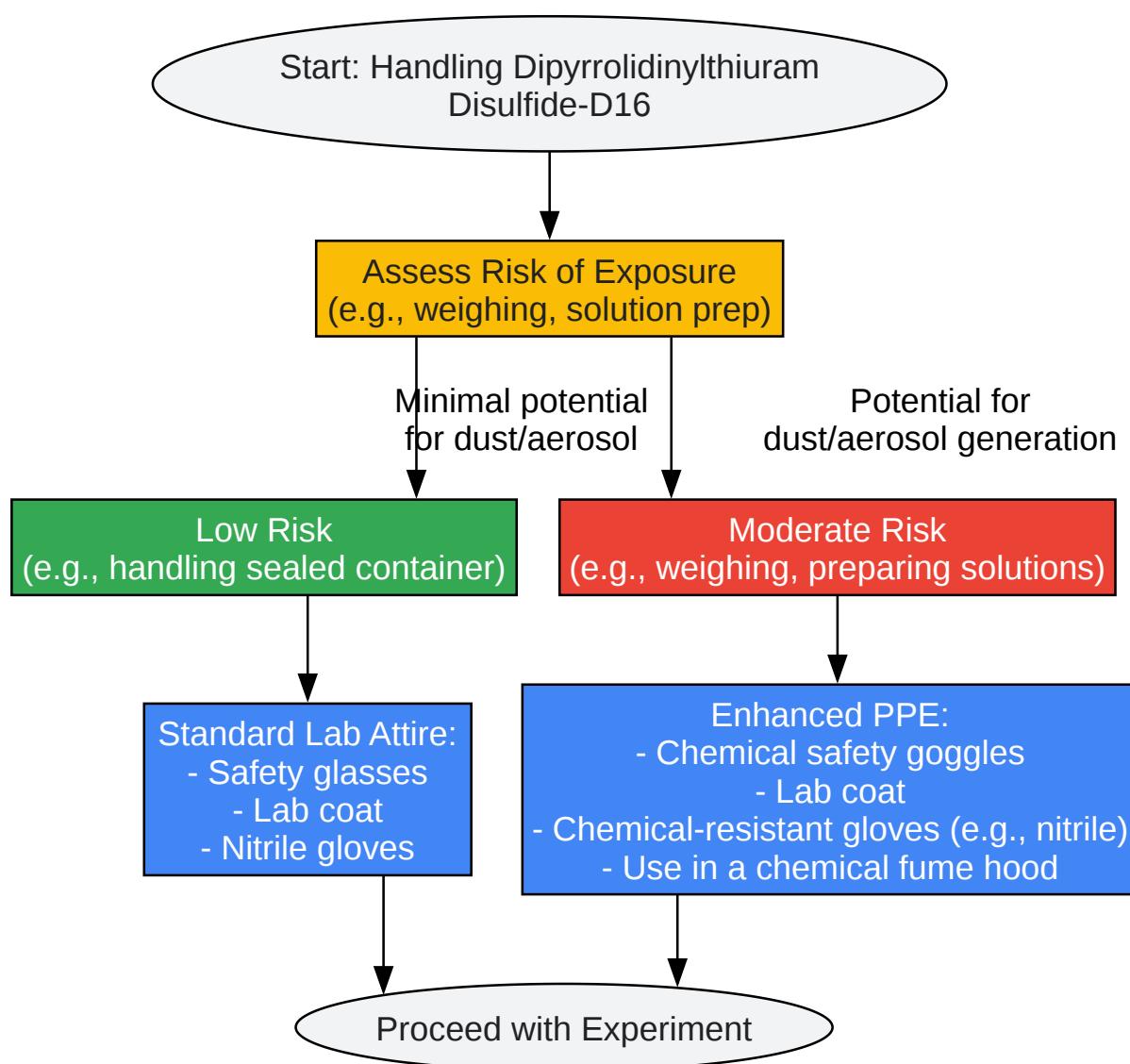
Physical and Chemical Properties

Property	Data
Form	Solid[1]
Color	Light brown[1]
Odor	Mild, spicy[1]
pH	approx. 4.5 - 6.5 (1% in CIPAC standard water D, 23 °C)[1]
Melting Temperature	approx. 170 °C (decomposes)[1]
Vapor Pressure	Not determined due to high melting point.[1]

Handling, Storage, and Personal Protective Equipment (PPE)

Handling

- Avoid dust formation.[2]
- Ensure thorough ventilation of stores and work areas.[2]
- Do not breathe dust.[1]


- Wear protective gloves.[[1](#)]
- Contaminated work clothing should not be allowed out of the workplace.[[1](#)]
- When using do not eat, drink or smoke.[[2](#)]
- Wash hands and/or face before breaks and at the end of the shift.[[2](#)]

Storage

- Keep container tightly closed.
- Store in a dry, cool, and well-ventilated place.
- Prevent electrostatic charge - sources of ignition should be kept well clear.[[2](#)]
- Ground all transfer equipment to prevent electrostatic discharge.[[2](#)]

Personal Protective Equipment (PPE)

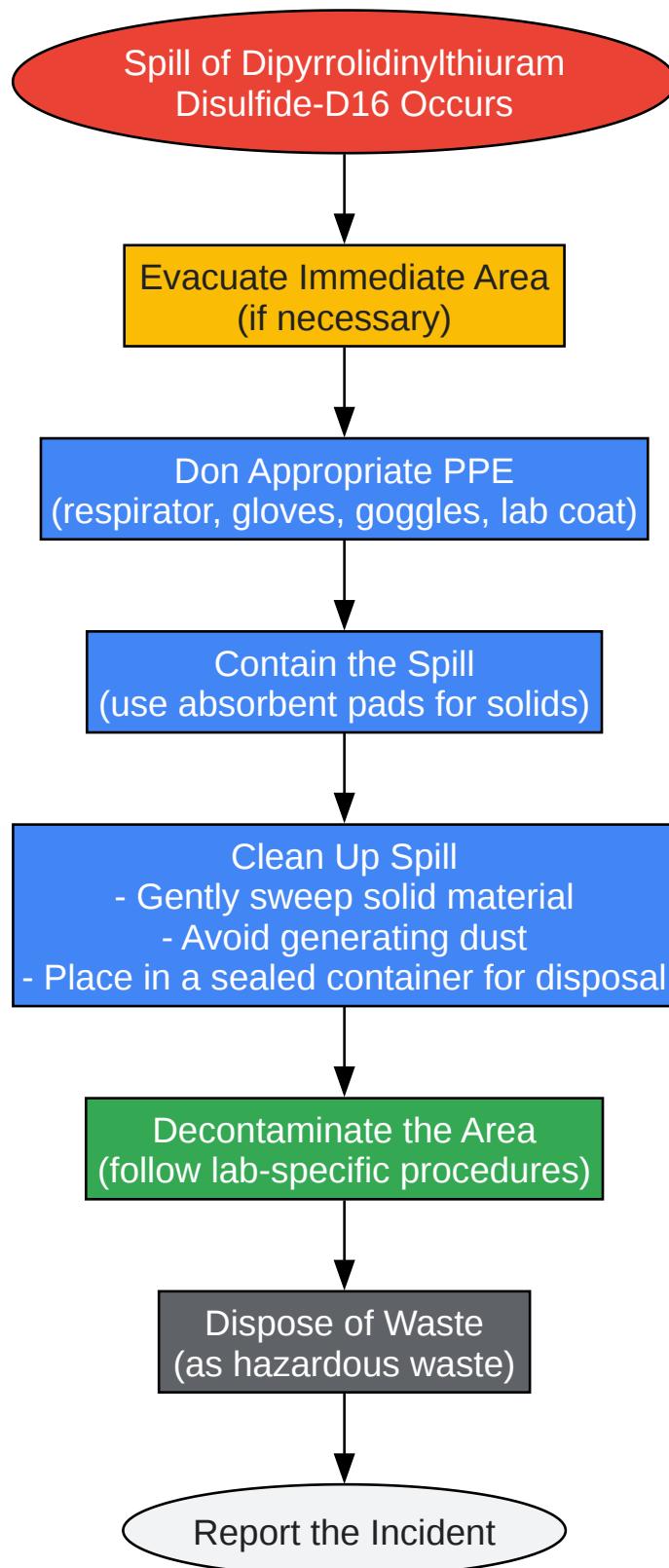
The following diagram illustrates a recommended workflow for selecting appropriate PPE when handling **Dipyrrolidinylthiuram Disulfide-D16**.

[Click to download full resolution via product page](#)

PPE Selection Workflow

First Aid and Emergency Procedures

First Aid Measures


- General advice: Remove contaminated clothing.[\[1\]](#)
- If inhaled: Keep patient calm, remove to fresh air, seek medical attention.[\[1\]](#)

- On skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[[1](#)]
- On contact with eyes: Wash affected eyes for at least 15 minutes under running water with eyelids held open.[[1](#)]
- On ingestion: Immediately rinse mouth and then drink 200-300 ml of water, seek medical attention.[[1](#)]

Emergency Response for Spills

The following diagram outlines the logical steps for responding to a spill of

Dipyrrolidinylthiuram Disulfide-D16.

[Click to download full resolution via product page](#)

Emergency Spill Response

Detailed Experimental Protocols

The toxicological data presented in this guide were generated following standardized OECD guidelines. Below are summaries of the methodologies for these key experiments.

OECD Guideline 401: Acute Oral Toxicity

- Principle: To determine the short-term toxic effects of a substance after a single oral administration.
- Methodology:
 - Healthy young adult rats are used.[\[3\]](#)
 - Animals are fasted prior to administration of the test substance.[\[3\]](#)
 - The substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[\[3\]](#)
 - Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[\[3\]](#)
 - A necropsy is performed on all animals at the end of the observation period.[\[3\]](#)
 - The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

OECD Guideline 402: Acute Dermal Toxicity

- Principle: To assess the potential for a substance to cause toxicity from a single dermal application.
- Methodology:
 - The test is typically performed on rats.[\[4\]](#)
 - The fur is removed from the dorsal area of the trunk of the test animals.[\[5\]](#)
 - The test substance is applied uniformly over a shaved area of at least 10% of the total body surface area and held in contact with the skin for 24 hours with a porous gauze

dressing.[4][6]

- Animals are observed for signs of toxicity and mortality for at least 14 days.[4]
- Body weights are recorded weekly.[4]
- A gross necropsy is performed on all animals at the conclusion of the study.[4]
- The LD50 is determined.

OECD Guideline 403: Acute Inhalation Toxicity

- Principle: To evaluate the health hazards that may arise from short-term exposure to an airborne substance.[1][2]
- Methodology:
 - The test is typically conducted with rats.[7]
 - Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, usually 4 hours.[2]
 - Multiple concentration groups are typically used.[2]
 - Animals are observed for at least 14 days for signs of toxicity and mortality.[2]
 - Body weights are recorded, and detailed observations are made daily.[2]
 - A gross autopsy is performed on all animals.[2]
 - The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.

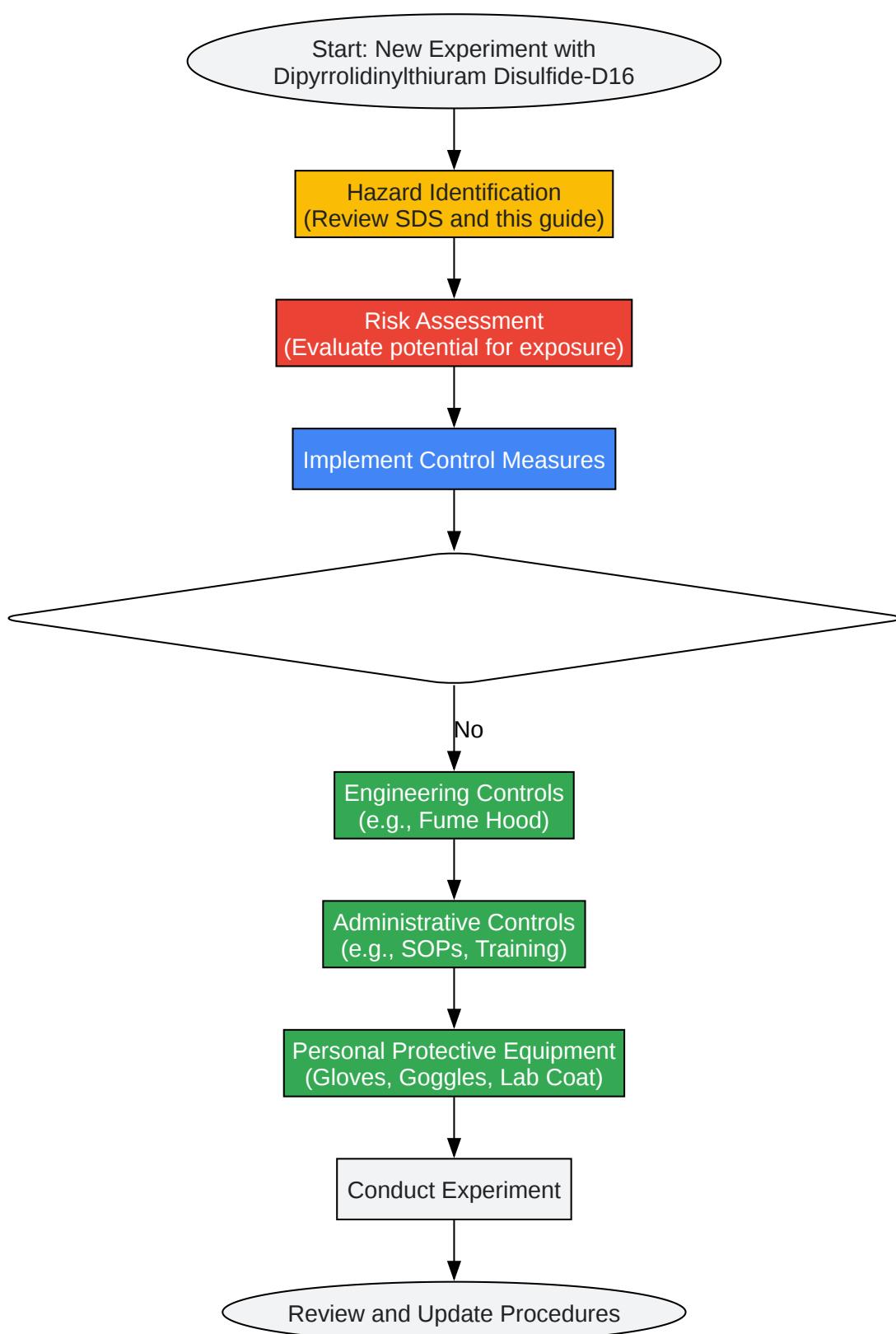
OECD Guideline 404: Acute Dermal Irritation/Corrosion

- Principle: To assess the potential of a substance to cause reversible or irreversible skin inflammation.
- Methodology:

- The albino rabbit is the preferred species.[8]
- A single dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[8]
- The exposure period is 4 hours.[8]
- Skin reactions (erythema and edema) are observed and graded at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess reversibility.[8]

OECD Guideline 405: Acute Eye Irritation/Corrosion

- Principle: To determine the potential of a substance to produce irritation or damage to the eye.
- Methodology:
 - The test is typically performed on a single albino rabbit.[9]
 - A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[9]
 - The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.[10]
 - Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[9]


OECD Guideline 406: Skin Sensitization

- Principle: To determine if a substance has the potential to cause an allergic skin reaction.
- Methodology (Modified Buehler Test):
 - The guinea pig is the animal model used.[11]
 - Induction Phase: The test substance is applied topically to the skin of the test animals. This is repeated to induce a potential immune response.
 - Rest Period: A rest period of 10-14 days follows the induction phase.[12]

- Challenge Phase: After the rest period, a non-irritating concentration of the test substance is applied to a previously untreated area of skin on both test and control animals.[\[11\]](#)
- Skin reactions are observed and graded at 24 and 48 hours after the challenge application. A positive result (sensitization) is indicated by a greater skin reaction in the test group compared to the control group.

Logical Relationship for Hazard Control

The following diagram illustrates the logical flow of identifying and controlling hazards associated with **Dipyrrolidinylthiuram Disulfide-D16**.

[Click to download full resolution via product page](#)

Hazard Identification and Control Logic

This technical guide provides a framework for the safe handling and use of **Dipyrrolidinylthiuram Disulfide-D16** in a research setting. Adherence to these guidelines, in conjunction with institution-specific safety protocols, is essential for protecting personnel and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 2. eurolab.net [eurolab.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. In vivo Eye Irritation / Serious Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [Dipyrrolidinylthiuram Disulfide-D16: A Technical Guide to Safe Handling and Research Practices]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600018#dipyrrolidinylthiuram-disulfide-d16-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com